4-Chloroquinolin-5-amine
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Overview
Description
4-Chloroquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-5-amine typically involves the chlorination of quinoline followed by amination. One common method is the nucleophilic aromatic substitution reaction where 4,7-dichloroquinoline is treated with ammonia or an amine under suitable conditions . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is often heated to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches such as the use of ionic liquids and microwave-assisted synthesis are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinolin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, and various amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Nucleophilic Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
4-Chloroquinolin-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloroquinolin-5-amine is largely dependent on its derivatives. For instance, in antimalarial applications, quinoline derivatives are known to inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound can also interact with DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a wide range of biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness: 4-Chloroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and amine groups make it a versatile intermediate for synthesizing various bioactive compounds .
Properties
IUPAC Name |
4-chloroquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOLKEVIUAWSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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